molecular formula C20H21NO B1359522 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone CAS No. 898764-19-7

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

Cat. No.: B1359522
CAS No.: 898764-19-7
M. Wt: 291.4 g/mol
InChI Key: QWXFCVIUAVWPJU-UHFFFAOYSA-N
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Description

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone is an organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone typically involves multi-step organic reactions. One possible route could involve the alkylation of a phenylmethanone derivative with a pyrrole-containing reagent under controlled conditions. The reaction might require catalysts such as palladium or copper and solvents like dichloromethane or toluene.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield and cost-efficiency. This could involve continuous flow reactors, high-throughput screening of catalysts, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound could participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions at the molecular level. It might target particular enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
  • (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

Uniqueness

The uniqueness of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone lies in its specific substitution pattern on the aromatic rings, which could influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-6-5-7-16(2)19(15)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXFCVIUAVWPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643034
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-19-7
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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